molecular formula C21H24F2N4O2 B2445272 N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898451-62-2

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2445272
CAS No.: 898451-62-2
M. Wt: 402.446
InChI Key: DLKMJDFIELHLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has revealed that compounds similar to N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit promising antitumor activities. A study by Ding et al. (2016) found that 1,2,4-triazole Schiff bases containing a similar piperazine group showed significant inhibitory activity against tumor cells.

Neurokinin-1 Receptor Antagonism

A compound related to this compound was evaluated for its role in neurokinin-1 receptor antagonism. The study by Harrison et al. (2001) focused on a compound with a high affinity for the h-NK(1) receptor, indicating potential clinical efficacy in emesis and depression.

Structural Characterization

The structural characterization of similar compounds has been a subject of scientific research. For instance, Ozbey et al. (2001) analyzed the X-ray structure of a compound with a benzimidazole and piperazine ring, providing insights into the molecular conformation and bonding.

Antibacterial Activity

Research by Arutyunyan et al. (2013) demonstrated that oxalates and acetamides of a compound structurally related to this compound possess high antibacterial activity.

Drug Metabolism

In the field of drug metabolism, Borel et al. (2011) explored the metabolism of a compound with a similar structure, providing insights into its metabolic pathways and the formation of unusual metabolites.

Synthesis Methods

The synthesis of related compounds has been a key area of research. For example, Xue-jun (2008) developed methods for synthesizing piperazine derivatives, contributing to the broader understanding of synthetic techniques for such compounds.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-2-4-16(22)5-3-15)14-24-20(28)21(29)25-18-8-6-17(23)7-9-18/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKMJDFIELHLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.